Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- is a complex organic compound characterized by its unique structural features, which include a benzenesulfonic acid group and an azo linkage. Its chemical formula is , and it has a molecular weight of approximately 368.79 g/mol. This compound is significant in various fields, particularly in dye chemistry and organic synthesis, due to its multiple functional groups that contribute to its reactivity and potential applications .
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- falls under the category of azo compounds, which are characterized by the presence of the azo functional group (-N=N-). It is also classified as an aromatic sulfonic acid due to the presence of the benzenesulfonic acid moiety. This classification highlights its potential applications in dye production and as an intermediate in organic synthesis.
The synthesis of benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- typically involves several key steps:
The synthesis requires careful control of temperature and pH to ensure optimal yields and minimize side reactions. The reaction conditions can significantly affect the stability of the diazonium salt and the efficiency of the coupling reaction .
The molecular structure of benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- features a central azo linkage connecting two aromatic systems:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.79 g/mol |
SMILES | Cl.COC1=C(N)C=C(C)C(=C1)\N=N\C2=CC=C(C=C2)S(O)(=O)=O |
InChI Key | AZPGMBMWDRHSAG-UHFFFAOYSA-N |
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- participates in several significant chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- primarily involves its interactions with biological systems and other chemical entities:
Research indicates that azo compounds can exhibit various biological activities, including antimicrobial properties and potential therapeutic effects .
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- is characterized by:
Key chemical properties include:
Relevant data on its reactivity include:
Property | Value |
---|---|
pKa | Strongly acidic |
Stability | Sensitive to heat/light |
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- has several important applications:
These applications underline its significance in both industrial and research contexts .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0